molecular formula C4H9NO3S B3226320 (3S,4R)-4-amino-1,1-dioxothiolan-3-ol CAS No. 1254309-19-7

(3S,4R)-4-amino-1,1-dioxothiolan-3-ol

Cat. No.: B3226320
CAS No.: 1254309-19-7
M. Wt: 151.19 g/mol
InChI Key: REXPOWCRPFUCHS-IUYQGCFVSA-N
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Description

(3S,4R)-4-amino-1,1-dioxothiolan-3-ol (CAS 1254309-19-7) is a high-value chiral amino sulfolane derivative. This compound features a defined stereochemistry and a 1,1-dioxide tetrahydrothiophene core, which classifies it as a cyclic sulfone . With a molecular formula of C4H9NO3S and a molecular weight of 151.18 g/mol , it serves as a versatile and crucial building block in organic and medicinal chemistry research. Chiral scaffolds like this one are of significant interest in the design and synthesis of novel molecules, particularly for the development of pharmaceutical compounds and as intermediates in asymmetric synthesis . The sulfone group within its structure influences its reactivity and can impact interactions with biological targets, making it a valuable template for constructing more complex structures with potential biological activity . As a defined stereoisomer, it enables the exploration of structure-activity relationships in drug discovery programs. This product is intended for research applications in a controlled laboratory environment and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) for proper handling and storage procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,4R)-4-amino-1,1-dioxothiolan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3S/c5-3-1-9(7,8)2-4(3)6/h3-4,6H,1-2,5H2/t3-,4+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXPOWCRPFUCHS-IUYQGCFVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H](CS1(=O)=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501195829
Record name Thiophene-3-ol, 4-aminotetrahydro-, 1,1-dioxide, (3S,4R)-
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Molecular Weight

151.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214629-32-0
Record name Thiophene-3-ol, 4-aminotetrahydro-, 1,1-dioxide, (3S,4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=214629-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiophene-3-ol, 4-aminotetrahydro-, 1,1-dioxide, (3S,4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501195829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Sophisticated Synthetic Strategies for 3s,4r 4 Amino 1,1 Dioxothiolan 3 Ol and Its Chiral Derivatives

Enantioselective and Diastereoselective Synthesis Methodologies

The precise control of stereochemistry is paramount in the synthesis of (3S,4R)-4-amino-1,1-dioxothiolan-3-ol. Enantioselective and diastereoselective methods are employed to ensure the desired absolute and relative configuration of the two stereocenters. These methods can be broadly categorized into chiral pool approaches, asymmetric catalysis, and biocatalysis.

Chiral Pool Approaches Utilizing Natural Precursors

The chiral pool refers to the collection of abundant, inexpensive, and enantiomerically pure compounds from nature, such as amino acids, sugars, and terpenes, which can be used as starting materials for complex chiral molecules. diva-portal.org This strategy leverages the pre-existing stereocenters of the natural precursor to establish the desired stereochemistry in the target molecule.

For the synthesis of a molecule like this compound, a potential chiral pool precursor is D-mannitol. A known strategy involves the synthesis of (3R,4R)-hexane-3,4-diol from D-mannitol through a sequence of protection and deprotection steps of the hydroxyl groups. rsc.org A similar conceptual approach could be envisioned for the target sulfolane (B150427) derivative, where the central diol stereochemistry of D-mannitol is retained and transformed into the final product.

Another relevant example from the chiral pool is the use of L-glyceraldehyde as a source of chirality in the enantioselective synthesis of a functionalized L-glutamic acid analogue. almacgroup.com This highlights how relatively simple, chiral natural products can serve as foundational building blocks for more complex amino alcohol structures. Similarly, amino acids themselves, being readily available in enantiopure forms, are common starting points for the diastereoselective synthesis of vicinal amino alcohols. rsc.org

Table 1: Examples of Natural Precursors in Chiral Pool Synthesis

Natural PrecursorTarget Molecule/MotifReference
D-Mannitol(3R,4R)-Hexane-3,4-diol rsc.org
L-GlyceraldehydeFunctionalized L-glutamic acid analogue almacgroup.com
Amino AcidsVicinal amino alcohols rsc.org
D-RiboseIntermediate for a pyrimidin-2-one derivative nih.gov

Asymmetric Catalysis for Stereocontrol

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product from a prochiral substrate. This approach is highly efficient and is a cornerstone of modern asymmetric synthesis.

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. While a specific organocatalytic route to this compound has not been detailed in the literature, the principles of organocatalysis are applicable. For instance, the synthesis of β-amino acid derivatives has been achieved through various organocatalytic methods, including Brønsted acid and base catalysis. nih.gov Proline-catalyzed Mannich reactions are a well-established method for the enantioselective synthesis of β-amino ketones, which are precursors to γ-amino alcohols. ru.nl It is conceivable that a similar strategy could be developed for the sulfolane system, where a chiral amine catalyst could facilitate the asymmetric addition of a nucleophile to a suitable sulfolene-derived electrophile.

Transition metal complexes with chiral ligands are powerful catalysts for a wide range of asymmetric reactions. For the synthesis of vicinal amino alcohols, several metal-catalyzed methods have been developed.

Rhodium and Iridium-catalyzed asymmetric hydrogenation and transfer hydrogenation of β-amino ketones are effective methods for the diastereoselective synthesis of γ-amino alcohols. ru.nl These methods can provide access to either syn or anti diastereomers depending on the choice of metal and ligand. For example, a Rh-BINAP catalyst typically yields syn-γ-amino alcohols, while an Ir-based catalyst can produce the anti-products with high diastereoselectivity. ru.nl

Table 2: Metal-Catalyzed Diastereoselective Hydrogenation of a β-Amino Ketone

CatalystProduct DiastereomerDiastereomeric Ratio (dr)Reference
Rh(COD)₂BF₄ / (R)-BINAPsyn>95:5 ru.nl
[IrCp*Cl₂]₂ / Amino acid amideantiup to 95:5 ru.nl

Nickel-catalyzed reductive coupling of aldehydes with protected amino-pentadienoates has also been reported for the enantioselective synthesis of vicinal amino alcohol derivatives. acs.org This method utilizes a chiral phosphoramidite (B1245037) ligand to achieve high enantioselectivity. Copper-catalyzed enantioselective aminoallylation of ketones is another strategy to access chiral protected 1,2-amino alcohols. acs.org These examples of metal-catalyzed reactions showcase the potential for developing a stereoselective synthesis of this compound from a suitable prochiral precursor.

Biocatalytic Routes for Stereoselective Transformations

Biocatalysis, the use of enzymes as catalysts, offers high enantioselectivity and mild reaction conditions, making it an attractive green chemistry approach.

Enzymatic kinetic resolution is a widely used method for separating a racemic mixture into its constituent enantiomers. This process relies on an enzyme that selectively catalyzes the transformation of one enantiomer, leaving the other enantiomer unreacted. For the synthesis of this compound, one could envision the synthesis of a racemic mixture of 4-amino-1,1-dioxothiolan-3-ol, followed by enzymatic resolution.

Lipases are commonly used enzymes for the kinetic resolution of racemic alcohols and amines via enantioselective acylation. researchgate.netmdpi.com For example, lipase (B570770) from Candida rugosa has been used for the kinetic resolution of a racemic β-blocker precursor, 1-(isopropylamine)-3-phenoxy-2-propanol. mdpi.com In a potential biocatalytic route to this compound, a lipase could selectively acylate either the amino or the hydroxyl group of one enantiomer of the racemic substrate, allowing for the separation of the acylated product from the unreacted enantiomer.

Table 3: Examples of Enzymes Used in Biocatalytic Synthesis of Chiral Molecules

Enzyme ClassApplicationExampleReference
LipaseKinetic resolution of racemic alcohols/aminesCandida rugosa lipase for resolution of a β-blocker precursor mdpi.com
ω-TransaminaseAsymmetric synthesis of chiral aminesProduction of sitagliptin wiley.com
DehydrogenaseAsymmetric reduction of ketones/keto acidsLeucine dehydrogenase for (S)-β-hydroxyvaline synthesis mdpi.com

The development of synthetic routes to this compound can draw upon these sophisticated strategies to achieve the necessary stereochemical control. The choice of a particular methodology would depend on factors such as the availability of starting materials, desired scale of synthesis, and economic considerations.

De Novo Biocatalytic Pathway Development

The development of novel biocatalytic pathways offers a powerful and sustainable alternative to traditional chemical synthesis for producing complex chiral molecules. nih.govmdpi.comEnzymes operate under mild conditions with high selectivity, minimizing waste and avoiding the need for harsh reagents or protecting group manipulations. nih.govFor a target like this compound, a de novo pathway could be engineered by combining the activities of several enzyme classes.

Key biocatalytic approaches applicable to this synthesis include:

Asymmetric Sulfoxidation: The synthesis of chiral sulfoxides can be achieved through the asymmetric oxidation of prochiral sulfides using oxidative enzymes. nih.govWhile the target molecule contains a sulfone (sulfur in the +6 oxidation state), biocatalytic control of an earlier sulfoxide (B87167) intermediate could be a key step.

Reductive Amination: Engineered amine dehydrogenases (AmDHs) can catalyze the reductive amination of ketone precursors. acs.orgA hypothetical pathway could involve an α-hydroxy ketone intermediate, which is then converted to the vicinal amino alcohol with high stereoselectivity. Studies have shown that AmDHs derived from Lysinibacillus fusiformis can synthesize (S)-configured vicinal amino alcohols from α-hydroxy ketones with conversions up to 99% and greater than 99% enantiomeric excess (ee). acs.org* Enzyme Cascades: A multi-step, one-pot synthesis could be designed using an enzyme cascade. For instance, a ketoreductase (KRED) could first reduce a diketo-sulfolane precursor to a chiral hydroxyketone, followed by an AmDH to install the amino group. Codexis, for example, developed a biocatalytic reduction using an engineered KRED for a pharmaceutical intermediate, demonstrating the industrial viability of such processes. nih.gov The table below summarizes potential enzymatic steps for the synthesis.

Synthetic Step Enzyme Class Transformation Potential Advantages
Asymmetric ReductionKetoreductase (KRED)Conversion of a keto-sulfolane to a chiral alcohol.High enantioselectivity (>99% ee), mild reaction conditions. nih.gov
Asymmetric AminationAmine Dehydrogenase (AmDH)Conversion of a keto-sulfolane to a chiral amine.High stereoselectivity, avoids protected intermediates. acs.org
Hydroxylation/AminationTransaminase/HydroxylaseIntroduction of amine and hydroxyl groups onto the sulfolane ring.High regio- and stereoselectivity.
Kinetic ResolutionLipase/ProteaseSeparation of a racemic mixture of amino alcohol intermediates.Access to enantiopure compounds from racemic precursors. nih.govalmacgroup.com

Convergent and Divergent Synthetic Routes

Both convergent and divergent strategies are powerful tools for building libraries of chiral molecules for drug discovery and materials science.

A divergent synthesis would begin with a common, centrally important intermediate. This intermediate would already contain the core (3S,4R)-amino alcohol sulfolane scaffold. From this central molecule, a variety of derivatives could be generated through functionalization of the amine or other positions on the ring. This approach is efficient for creating a library of related compounds from a single, advanced precursor. acs.orgnih.gov A convergent synthesis , conversely, involves preparing key fragments of the molecule separately and then coupling them together in the later stages of the synthesis. For the target molecule, one fragment could be the chiral amino alcohol portion, and the other could be the sulfur-containing backbone. A chromium-catalyzed asymmetric cross-coupling of aldehydes and imines represents an innovative approach to creating chiral β-amino alcohols, which could serve as a key fragment. westlake.edu.cn

Multistep Syntheses Involving Ring-Forming Reactions

The construction of the thiolane-1,1-dioxide ring is a critical part of the synthesis. Ring-forming reactions provide a direct method to build this heterocyclic core.

Intramolecular cyclization involves creating a linear precursor that contains all the necessary atoms and then inducing it to form the ring. A plausible strategy is the Prins/Friedel-Crafts cyclization cascade, where a Lewis acid promotes the cyclization of an unsaturated aldehyde to form a cyclic structure. beilstein-journals.orgFor the sulfolane ring, a precursor would be a properly substituted acyclic sulfone. Ring-closing metathesis (RCM) is another powerful technique for forming cyclic structures, including cyclic sulfones, using ruthenium catalysts. acs.orgThe synthesis of trans-(3S)-amino-(4R)-alkyl-piperidines has been successfully achieved using RCM, demonstrating its utility for creating substituted chiral heterocycles. nih.govfigshare.comresearchgate.net

An alternative to building the ring with all substituents in place is to form a simpler ring and add the functional groups later. A common starting point for sulfolane derivatives is the cheletropic reaction between butadiene and sulfur dioxide, which forms 3-sulfolene. wikipedia.orgchemicalbook.comThis unsaturated ring can then be functionalized. For example, asymmetric dihydroxylation of the double bond would install two hydroxyl groups. One of these could then be converted to an amino group. Alternatively, epoxidation of the sulfolene followed by nucleophilic ring-opening of the epoxide with an amine source is a classic and effective method for installing vicinal amino alcohol functionality. acs.orgThe radical ring-opening polymerization of cyclic sulfone monomers has also been studied, which provides insights into the reactivity and functionalization of the sulfolane ring system. mdpi.comnih.govresearchgate.netresearchgate.net A synthetic route to a related cyclopentene (B43876) derivative involved the ring-opening of a bicyclic lactam intermediate to install the desired functionality. nih.govA similar deconstructive strategy using difluorocarbene has been shown to enable the ring-opening functionalization of unstrained cyclic amines, showcasing how ring-opening can be a powerful tool for skeletal diversification. nih.gov

Functional Group Interconversions and Stereoinversion Strategies

Throughout any synthetic route, functional group interconversions (FGI) are essential for transforming one functional group into another. fiveable.meyoutube.comExamples relevant to the synthesis of this compound include:

Reduction of a ketone to a secondary alcohol using reducing agents like sodium borohydride (B1222165) to create the hydroxyl group.

Reduction of a nitro group to an amine, which is a common way to introduce an amino group onto a ring. youtube.com* Conversion of a carboxylic acid to an amide or thioacid. organic-chemistry.org If a synthesis produces the wrong stereoisomer, stereoinversion strategies are required. The Mitsunobu reaction, for example, can be used to invert the stereochemistry of a secondary alcohol. This would be crucial if a synthetic step produced the (3S,4S) or (3R,4R) diastereomer instead of the desired (3S,4R) configuration.

The following table outlines key functional group interconversions.

Initial Group Target Group Reagents/Reaction Type Purpose in Synthesis
KetoneHydroxylNaBH₄, L-SelectrideFormation of the alcohol moiety. fiveable.me
NitroAmineH₂, Pd/C; SnCl₂Introduction of the amino group. youtube.com
Carboxylic AcidAmideT3P, DCC/EDCDerivatization or coupling reactions. organic-chemistry.org
Alcohol (R)Alcohol (S)Mitsunobu ReactionCorrection of stereochemistry.
AmineBoc-protected AmineBoc₂O, Et₃NProtection during subsequent reaction steps. nih.gov

Advanced Coupling Reactions for Amine and Hydroxyl Introduction

Modern organic synthesis has developed highly efficient coupling reactions to form C-N and C-O bonds. These can be used to introduce the amine and hydroxyl groups directly onto a pre-existing sulfolane scaffold.

Ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines provides a direct, one-step process to synthesize chiral 1,2-amino alcohols with excellent enantioselectivity (>99% ee) and high yields. nih.govThis method could be directly applied to an α-ketoamine sulfolane precursor.

Other methods for forming the amine-hydroxyl bond pattern include direct coupling of hydroxyl and amino groups, often using activating agents like carbonyldiimidazole (CDI) or by converting one group into a better leaving group or nucleophile. researchgate.netFor instance, a hydroxyl group can be converted to a sulfonate ester, which can then be displaced by an amine nucleophile. The presence of amine and hydroxyl groups on aromatic rings has been shown to enhance electrochemical properties through rapid reversible Faradaic reactions, indicating their electronic influence. rsc.org

Process Intensification and Sustainable Synthesis Approaches

The imperative to develop greener, safer, and more efficient methods for the synthesis of pharmaceutically relevant molecules has driven significant innovation in chemical manufacturing. For a structurally complex chiral molecule like this compound, moving beyond traditional batch processing is crucial for both economic viability and environmental responsibility. This section explores advanced synthetic strategies, including flow chemistry, photochemical and electrochemical methods, and solvent-free reaction conditions, that offer promising avenues for the intensified and sustainable production of this compound and its derivatives.

Flow Chemistry Applications for Scalable Synthesis

Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering substantial advantages over conventional batch methods, such as enhanced heat and mass transfer, improved safety for hazardous reactions, and seamless integration of reaction and purification steps. nih.gov The application of flow chemistry to the synthesis of chiral amino alcohols has demonstrated its potential for producing high-purity compounds efficiently. nih.gov

A conceptual continuous flow process for the synthesis of this compound could involve a multi-step sequence where intermediates are generated and consumed in a continuous stream, minimizing manual handling and the isolation of potentially unstable intermediates. For instance, the formation of a suitable thiolane precursor could be achieved in a packed-bed reactor, followed by an in-line oxidation to the sulfone. Subsequent stereoselective introduction of the amino and hydroxyl groups could be performed in cooled microreactors with precise temperature control to maximize diastereoselectivity. The final product could then be purified using in-line separation techniques, such as continuous crystallization or chromatography.

The benefits of such a flow-based approach are numerous. The small reactor volumes inherent to flow chemistry mitigate the risks associated with exothermic reactions. Furthermore, the high surface-area-to-volume ratio allows for rapid heating and cooling, enabling reactions to be performed at temperatures and pressures that would be unsafe in large batch reactors. nih.gov This level of control is particularly advantageous for stereoselective reactions where temperature can significantly influence the chiral outcome.

Table 1: Hypothetical Comparison of Batch vs. Flow Synthesis for a Key Intermediate

ParameterConventional Batch SynthesisContinuous Flow Synthesis
Reaction Time 12 - 24 hours15 - 60 minutes
Operating Temperature -78 °C to 25 °C-50 °C to 100 °C (with better control)
Scalability Limited by vessel size and heat transferReadily scalable by running for longer times
Safety Risks associated with large volumes of reagentsEnhanced safety due to small reaction volumes
Product Purity (pre-purification) Variable, often requires multiple workupsGenerally higher due to precise control

The enzymatic synthesis of chiral amino-alcohols has also been successfully demonstrated in continuous-flow microreactor systems, suggesting a potential hybrid chemo-enzymatic flow process for this compound. nih.gov By immobilizing enzymes in a packed-bed reactor, their stability and reusability can be significantly enhanced, contributing to a more sustainable and cost-effective synthesis.

Photochemical and Electrochemical Methods in Thiolane Chemistry

Photochemical and electrochemical methods offer unique pathways for the construction and functionalization of heterocyclic compounds by accessing highly reactive intermediates under mild conditions. These techniques align with the principles of green chemistry by often reducing the need for harsh reagents and providing alternative energy sources to thermal heating.

Photochemical Synthesis:

Asymmetric photocatalysis has become a powerful tool for stereocontrolled synthesis, although its application to complex photoreactions is still an area of active research. nih.gov Photochemical routes to thiolane 1-oxides have been established, demonstrating the feasibility of using light to mediate the formation of the thiolane ring. acs.orgresearchgate.net While a direct photochemical synthesis of this compound has not been reported, the principles can be extrapolated. For instance, a prochiral thiolane precursor could potentially undergo a diastereoselective photo-hydroxylation or photo-amination in the presence of a chiral photosensitizer. The development of chiral photocatalysts is key to controlling the stereochemistry of such transformations. nih.gov

Electrochemical Synthesis:

Electrochemistry provides a reagent-free method for oxidation and reduction reactions, driven by an applied voltage. The electrochemical synthesis of various sulfur-containing compounds, including the polymerization of thiophenes and the formation of sulfoximines, has been explored. rsc.org An electrochemical approach to synthesizing the 1,1-dioxothiolane core could involve the anodic oxidation of a corresponding thiolane precursor, avoiding the use of potentially hazardous chemical oxidants.

Furthermore, the introduction of functional groups onto the thiolane ring could be achieved through electrochemical means. For example, an electrochemical acetamidation or hydroxylation could be envisioned. The selectivity of these reactions can often be tuned by controlling the electrode potential, solvent, and supporting electrolyte.

Table 2: Potential Photochemical and Electrochemical Steps in the Synthesis of Thiolane Derivatives

MethodPotential Reaction StepKey Advantages
Photochemistry Diastereoselective photo-hydroxylation of a thiolane precursor.Mild reaction conditions; access to unique reactive intermediates.
Photochemistry Chiral sensitizer-mediated asymmetric amination.Potential for high enantioselectivity. nih.gov
Electrochemistry Anodic oxidation of a thiolane to a thiolane-1,1-dioxide.Avoids chemical oxidants; precise control over oxidation state.
Electrochemistry Cathodic reductive coupling to form C-N or C-O bonds.Can utilize renewable electricity as the primary energy source.

The primary challenge in applying these methods to the synthesis of this compound lies in achieving the desired high levels of stereocontrol. However, the ongoing development of chiral catalysts and mediators for both photochemical and electrochemical reactions holds significant promise.

Solvent-Free and Minimally Solvated Reaction Environments

The reduction or elimination of volatile organic solvents is a cornerstone of green chemistry. Mechanochemistry, which involves inducing reactions through mechanical force (e.g., ball milling), offers a compelling solvent-free alternative for the synthesis of heterocyclic compounds. acs.orgresearchgate.netacs.org

The mechanochemical synthesis of organosulfur heterocycles has been shown to be efficient, often leading to higher yields and shorter reaction times compared to conventional solution-based methods. acs.org This approach is particularly attractive for the synthesis of this compound as it could potentially simplify the reaction setup and workup procedures, reducing waste generation. A possible mechanochemical route could involve the grinding of a suitable precursor with a solid-supported reagent to effect cyclization or functionalization. The Hantzsch pyrrole (B145914) synthesis, a classic method for heterocycle formation, has been successfully adapted to mechanochemical conditions, highlighting the potential for complex bond-forming sequences in a solvent-free environment. nih.gov

The advantages of mechanochemical synthesis include:

Reduced Solvent Waste: Reactions are often performed neat or with minimal amounts of liquid additives. colab.ws

Energy Efficiency: Mechanical energy is directly transferred to the reactants, which can be more efficient than thermal heating. researchgate.net

Access to Novel Reactivity: The solid-state environment can lead to different reaction pathways and selectivities compared to solution-phase chemistry. researchgate.net

Table 3: Comparison of Synthetic Approaches for Heterocycle Formation

ApproachSolvent UsageEnergy InputKey Features
Conventional Synthesis High (as reaction medium and for workup)Thermal (heating/cooling)Well-established, but often generates significant waste.
Flow Chemistry Reduced (can use less solvent, easier to recycle)Thermal (precise control)Improved safety, scalability, and process control. nih.gov
Mechanochemistry Solvent-free or minimalMechanical (milling/grinding)Environmentally friendly, energy-efficient, potential for novel reactivity. acs.orgacs.org

The successful application of these process intensification and sustainable synthesis strategies to the production of this compound would represent a significant advancement in the field of pharmaceutical manufacturing, paving the way for more environmentally benign and economically competitive processes.

Molecular Recognition and Biological Target Engagement Studies Non Clinical Focus

Mechanism-Based Enzyme Inhibition and Modulation

There is no available research to indicate that (3S,4R)-4-amino-1,1-dioxothiolan-3-ol acts as an allosteric regulator of any protein, including tryptophan synthase.

Information regarding the binding of this compound to the active site of any enzyme or any resulting perturbation of a catalytic cycle is not documented in the available literature.

No kinetic data is available to characterize the nature of any potential enzyme inhibition by this compound.

Protein-Ligand Interaction Analysis

There are no published X-ray crystallography studies showing this compound in a co-crystallized complex with a biological target.

Structural Biology of Compound-Target Complexes

Cryo-Electron Microscopy in Elucidating Binding Modes

Cryo-electron microscopy (cryo-EM) has emerged as a powerful tool for determining the high-resolution structures of biological macromolecules in their near-native states. sciencedaily.comnih.govescholarship.orgresearchgate.net For a small molecule inhibitor such as this compound, cryo-EM can be instrumental in visualizing its binding pose within a target protein, such as an essential enzyme in Mycobacterium tuberculosis. This technique allows for the direct observation of the ligand-protein interactions, revealing which amino acid residues are critical for binding and the conformational changes that may occur in the protein upon ligand association. nih.govescholarship.org Such structural data is invaluable for structure-based drug design, enabling the rational optimization of the compound to enhance its potency and selectivity. While specific cryo-EM studies on this compound are not yet in the public domain, the application of this technology to other small molecule inhibitors of bacterial enzymes sets a clear precedent for its utility in this context. sciencedaily.comnih.gov

Biophysical Characterization of Binding Thermodynamics and Kinetics

Understanding the thermodynamic and kinetic parameters of a drug-target interaction provides a more complete picture of its binding profile. Several techniques are routinely employed for this purpose.

Isothermal Titration Calorimetry (ITC) is a gold-standard method for directly measuring the heat changes that occur upon the binding of a ligand to a protein. tainstruments.com This technique can determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. tainstruments.comnih.gov For a compound like this compound, ITC would provide crucial data on the forces driving the binding to its target. For instance, a binding event driven by a large negative enthalpy change would suggest strong hydrogen bonding and van der Waals interactions. This detailed thermodynamic profile is essential for lead optimization in drug discovery. tainstruments.comfrontiersin.org While specific ITC data for this compound is not available, studies on other sulfonamides demonstrate the utility of ITC in characterizing their interactions with biological targets. nih.govnih.gov

A hypothetical ITC experiment for this compound binding to a target enzyme could yield the following data:

ParameterValue
Stoichiometry (n)1.1
Dissociation Constant (KD)2.5 µM
Enthalpy Change (ΔH)-8.5 kcal/mol
Entropy Change (ΔS)2.0 cal/mol/deg

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real-time. reichertspr.com By immobilizing the target protein on a sensor chip and flowing the small molecule analyte over the surface, SPR can determine the association (kₐ) and dissociation (kₑ) rate constants of the binding event. From these rates, the equilibrium dissociation constant (KD) can be calculated. SPR is particularly valuable for its ability to provide kinetic information, which can be critical for a drug's efficacy and duration of action. For this compound, SPR would be employed to assess how quickly it binds to its target and how long the resulting complex remains intact. This kinetic data complements the thermodynamic information obtained from ITC. nih.gov

A representative SPR sensorgram for the binding of this compound to its target would illustrate the association phase during injection and the dissociation phase when the analyte is replaced by buffer.

MicroScale Thermophoresis (MST) is a powerful and versatile technology for quantifying biomolecular interactions in solution. It measures the directed movement of molecules in a microscopic temperature gradient, which is sensitive to changes in size, charge, and solvation shell upon binding. MST requires only small amounts of sample and can be performed in complex biological liquids. For this compound, MST could be used to determine its binding affinity to a target protein by labeling either the protein or the small molecule with a fluorophore. The change in thermophoretic movement upon titration of the binding partner allows for the precise determination of the KD.

Cellular Pharmacology and Pathway Perturbation (In Vitro and Non-Human In Vivo)

The ultimate test of a potential therapeutic compound is its activity in a cellular context. In vitro and non-human in vivo studies are essential to evaluate the compound's efficacy against its intended target and its broader effects on cellular pathways.

Selective Cell Line-Based Activity Profiling (e.g., anti-tubercular activity in Mycobacterium tuberculosis cultures)

Given that sulfonamide derivatives have shown promise as anti-tubercular agents, a primary application of this compound would be in this therapeutic area. nih.govnih.govacs.orgcsfarmacie.cznih.govresearchgate.net The anti-tubercular activity of this compound would be assessed by determining its minimum inhibitory concentration (MIC) against virulent strains of Mycobacterium tuberculosis, such as H37Rv. nih.gov Such studies are critical for establishing the compound's potency and its potential for further development as an anti-TB drug. The increasing prevalence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) necessitates the discovery of new chemical entities with novel mechanisms of action. researchgate.netfrontiersin.org

The following table presents hypothetical data from an in vitro anti-tubercular activity screen of this compound and related analogs against Mycobacterium tuberculosis H37Rv.

CompoundMIC (µg/mL)
This compound8
Analog A4
Analog B16
Isoniazid (Control)0.05
Rifampicin (Control)0.1

Metabolomic and Proteomic Signatures of Compound Action

The elucidation of a compound's mechanism of action is greatly enhanced by the study of its impact on the global metabolic and proteomic landscapes of a biological system. For this compound, while specific studies are not available, we can infer potential signatures based on its structural characteristics as an amino acid analogue and by drawing parallels with research on other small molecule inhibitors in bacteria.

Metabolomic Signatures:

Metabolomic profiling allows for a comprehensive analysis of low molecular weight metabolites, offering a functional readout of the physiological state of a cell. Treatment of bacterial cells with a bioactive compound like this compound would be expected to cause significant shifts in the metabolome, reflecting the disruption of specific enzymatic pathways.

Given its structure as a constrained amino acid analogue, a primary hypothesis is the compound's interference with amino acid metabolism. This could manifest as:

Accumulation of Precursor Metabolites: If the compound inhibits an enzyme in a specific amino acid biosynthetic pathway, the substrate of that enzyme would be expected to accumulate.

Depletion of Downstream Products: Consequently, the metabolites produced downstream of the inhibited step would be depleted.

Perturbations in Central Carbon Metabolism: Pathways that feed into or branch from amino acid biosynthesis, such as the citric acid cycle or glycolysis, may also be altered.

These metabolic changes can be detected using techniques like mass spectrometry (MS) coupled with liquid chromatography (LC) or gas chromatography (GC), as well as nuclear magnetic resonance (NMR) spectroscopy. nih.gov A hypothetical data table illustrating potential metabolomic changes in a bacterium exposed to the compound is presented below.

Interactive Table 1: Hypothetical Metabolomic Changes in Bacteria Exposed to this compound
Metabolite ClassSpecific MetaboliteFold Change (Treated vs. Control)Putative Pathway Affected
Amino AcidsHomoserine↑ (Increased)Aspartate family biosynthesis
Amino AcidsThreonine↓ (Decreased)Aspartate family biosynthesis
Organic Acidsα-Ketoglutarate↑ (Increased)Citric Acid Cycle / Amino Acid Degradation
NucleotidesAdenosine Triphosphate (ATP)↓ (Decreased)Energy Metabolism
Sugar PhosphatesGlucose-6-Phosphate↑ (Increased)Glycolysis / Pentose Phosphate Pathway

Proteomic Signatures:

Proteomics provides a system-level view of changes in protein expression in response to a chemical stimulus. nih.gov The proteomic signature of this compound action in bacteria would likely involve differential expression of proteins in several key functional categories:

Target Pathway Enzymes: A significant downregulation of enzymes involved in a specific metabolic pathway, such as purine or amino acid biosynthesis, could indicate the compound's primary area of impact. nih.gov

Stress Response Proteins: Upregulation of chaperone proteins and other proteins associated with cellular stress is a common bacterial response to inhibitory compounds.

Cell Wall and Membrane Proteins: Alterations in proteins related to cell envelope biogenesis and transport can occur as the cell attempts to mitigate compound entry or repair damage.

Virulence Factors: In pathogenic bacteria, treatment with a bioactive compound can lead to the downregulation of virulence-associated proteins like hemolysins, lipases, and proteases. nih.gov

Global label-free quantitative proteomics would be the method of choice to identify these changes. nih.gov An illustrative data table of potential proteomic shifts is provided below.

Interactive Table 2: Hypothetical Proteomic Signatures in Bacteria Exposed to this compound
ProteinGene Name (example)Functional ClassRegulation
Homoserine dehydrogenasehom6Amino Acid Biosynthesis↓ Downregulated
Chaperone protein DnaKdnaKStress Response↑ Upregulated
Outer membrane protein FompFMembrane Transport↓ Downregulated
Purine biosynthesis proteinpurFNucleotide Metabolism↓ Downregulated
Peptidoglycan hydrolasesceDCell Wall Metabolism↑ Upregulated

Investigation of Transport Mechanisms Across Biological Membranes (e.g., bacterial cell walls)

For a compound to exert its biological effect on an intracellular target, it must first cross the cell's membrane barriers. In bacteria, particularly Gram-negative bacteria, this involves traversing both the outer membrane (OM) and the inner cytoplasmic membrane (CM). The physicochemical properties of this compound—being a small, hydrophilic amino-alcohol—strongly suggest that its transport is not mediated by passive diffusion through the lipid bilayer but rather relies on specific transport systems.

Outer Membrane Translocation:

The outer membrane of Gram-negative bacteria is a significant barrier to the influx of small molecules. biorxiv.org Hydrophilic compounds typically utilize porin channels to cross this barrier. The passage of this compound would likely depend on its size, shape, and charge fitting within the constraints of these water-filled channels.

Cytoplasmic Membrane Transport:

Passage across the cytoplasmic membrane is an energy-dependent process mediated by transporter proteins. Given the structural similarity of this compound to natural amino acids, it is highly probable that it is recognized and transported by one or more bacterial amino acid transport systems. dspmuranchi.ac.inwikipedia.org Bacteria possess a variety of these systems, which can be broadly categorized:

Membrane-Bound Systems: These transporters are embedded within the cytoplasmic membrane and can be sodium-dependent or sodium-independent. dspmuranchi.ac.in

Periplasmic Binding Protein-Dependent Systems: Common in Gram-negative bacteria, these multi-component systems involve a high-affinity substrate-binding protein located in the periplasm that captures the molecule and delivers it to a membrane-bound channel for translocation, a process typically powered by ATP hydrolysis. dspmuranchi.ac.in

The compound's stereochemistry and specific functional groups would determine its affinity for these various transporters. It may act as a competitive substrate for transporters of amino acids with similar structures, such as serine, threonine, or other polar amino acids. Investigating transport would involve uptake assays using radiolabeled compound in wild-type bacteria and in mutants deficient in specific transport systems to identify the relevant pathway(s).

Interactive Table 3: Potential Transport Mechanisms for this compound in Bacteria
Membrane LayerTransport TypePotential MechanismKey Proteins Involved (Examples)
Outer Membrane (Gram-negative)Facilitated DiffusionPassage through general porin channelsOmpF, OmpC
Cytoplasmic MembraneActive TransportPeriplasmic binding protein-dependent uptakeAmino acid binding proteins (e.g., for polar amino acids)
Cytoplasmic MembraneActive TransportNa+ or H+ symport systemsAmino acid permeases
Cytoplasmic MembraneActive TransportMistaken identity uptake via a non-cognate transporterD-serine/Alanine/Glycine transporter

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Systematic Modification of the Amino Functionality and its Impact on Biological Activity

The primary amino group in the (3S,4R)-4-amino-1,1-dioxothiolan-3-ol scaffold is a key interaction point, capable of acting as a hydrogen bond donor and, in its protonated state, engaging in ionic interactions. Modification of this group through N-alkylation, N-acylation, or conversion to other nitrogen-containing functional groups can profoundly influence the compound's biological profile by altering its basicity, lipophilicity, and steric profile.

While specific SAR data for N-substituted derivatives of this compound are not extensively detailed in publicly accessible literature, general principles of medicinal chemistry allow for predictions on the impact of such modifications.

N-Alkylation: Introducing small alkyl groups (e.g., methyl, ethyl) would increase lipophilicity and might enhance van der Waals interactions within a binding pocket. However, it could also introduce steric hindrance and alter the hydrogen-bonding pattern, potentially reducing affinity.

N-Acylation: Converting the amine to an amide eliminates its basicity and introduces a hydrogen bond acceptor (the carbonyl oxygen). This change can significantly alter the binding mode and is a common strategy to probe the necessity of a basic center for activity.

Conversion to Ureas and Carbamates: Reaction of the amino group to form ureas or carbamates introduces additional hydrogen bond donors and acceptors, which can be exploited to form new interactions with a biological target. For instance, the reaction of 4-aminopyrazolo[3,4-d]pyrimidine with isocyanates to form ureido derivatives has been a successful strategy in modulating biological activity. researchgate.net

The table below illustrates the predictable impact of common amino group modifications on the physicochemical properties of the parent scaffold.

Modification TypeExample SubstituentExpected Change in BasicityExpected Change in LipophilicityPotential Impact on Interaction
N-Alkylation -CH₃Minor DecreaseIncreaseAdds steric bulk; maintains H-bond donor capacity (as secondary amine)
N-Acylation -C(O)CH₃EliminatedMinor IncreaseRemoves ionic interaction potential; adds H-bond acceptor
N-Sulfonylation -S(O)₂CH₃EliminatedIncreaseAdds strong H-bond acceptors; significant steric bulk
Urea Formation -C(O)NH₂EliminatedDecreaseAdds H-bond donors and acceptors

Exploration of the Hydroxyl Group's Role in Molecular Recognition and Binding Affinity

The hydroxyl group is a crucial functional group in drug discovery, capable of acting as both a hydrogen bond donor and acceptor. mdpi.com Its role in the this compound scaffold is multifaceted, contributing to binding affinity, selectivity, and solubility.

The specific orientation of the hydroxyl group, fixed by the rigid thiolane dioxide ring, allows it to serve as a precise vector for interaction with target proteins. In many instances, hydroxyl groups form key hydrogen bonds with amino acid residues like aspartate, serine, or backbone carbonyls, anchoring the ligand in the active site. researchgate.net

Furthermore, the hydroxyl group can influence the conformation of the molecule itself. Through hyperconjugative interactions, a hydroxyl group can favor a specific conformation, effectively pre-organizing the scaffold for binding and reducing the entropic penalty upon interaction with a receptor. mdpi.com

Systematic exploration of this group's role would involve:

O-Alkylation: Methylation to form an ether group removes the hydrogen bond donating capability, which can determine if this interaction is critical for biological activity.

Inversion of Stereochemistry: Synthesis of the diastereomer with a (3R) configuration would reposition the hydroxyl group and disrupt its established interaction pattern, providing insight into the spatial requirements of the binding pocket.

Bioisosteric Replacement: Replacing the hydroxyl group with a fluorine atom or a hydrogen atom serves to probe the importance of its hydrogen bonding and steric properties. A fluorine atom can act as a weak hydrogen bond acceptor but cannot donate, while its substitution for a hydroxyl group has a minimal steric impact.

Influence of the Sulfone Moiety on Scaffold Conformation and Biological Interactions

The sulfone moiety is a dominant feature of the this compound scaffold, imparting distinct physicochemical properties and influencing its biological interactions. Cyclic sulfones are recognized as important pharmacophores in drug design. researchgate.net

Key characteristics of the sulfone group include:

Metabolic Stability: The sulfone group is chemically inert and resistant to metabolic degradation, which can enhance the pharmacokinetic profile of a drug candidate.

Conformational Constraint: The sulfone is part of a five-membered ring, which restricts the conformational flexibility of the scaffold. This pre-organizes the amino and hydroxyl substituents in a defined spatial arrangement, which can reduce the entropic cost of binding to a target and enhance potency. enamine.net

Bioisosteric Equivalence: The sulfone group is often considered a non-classical bioisostere of a carbonyl or ketone group. researchgate.netenamine.net It mimics the steric and electronic properties of a carbonyl but is not susceptible to the same metabolic pathways.

The table below summarizes the key properties imparted by the sulfone moiety.

PropertyDescriptionImplication for Drug Design
H-Bonding Strong hydrogen bond acceptor.Can form crucial interactions with biological targets.
Polarity High dipole moment.Increases aqueous solubility and can improve ADME properties. researchgate.net
Stability Resistant to metabolic oxidation.Contributes to a more favorable pharmacokinetic profile.
Conformation Locks the scaffold in a rigid conformation.Reduces entropic penalty upon binding, potentially increasing affinity. enamine.net

Stereochemical Effects on Biological Potency and Selectivity

Stereochemistry plays a pivotal role in biological activity, as molecular recognition processes are inherently three-dimensional. u-tokyo.ac.jp For the this compound scaffold, the specific trans arrangement of the amino and hydroxyl groups is critical. This defined spatial relationship dictates how the molecule can present its key interacting groups to a biological target.

The importance of the relative stereochemistry of amino and hydroxyl groups on a cyclic scaffold has been demonstrated in the chemistry of related systems. For instance, studies on isomeric amino alcohols in the sulfolane (B150427) series have shown that reactivity is highly dependent on stereochemistry. The cis isomers readily cyclize with agents like triphosgene to form fused oxazolidin-2-ones, while the trans isomers, such as the title compound's scaffold, fail to cyclize and instead form open-chain derivatives. researchgate.net This demonstrates a fundamental difference in the structure-property relationship between the diastereomers.

StereoisomerReactivity with Cyclizing Agents (e.g., Triphosgene)Outcome
cis-amino alcohol Favorable for intramolecular cyclizationFused oxazolidin-2-one formation researchgate.net
trans-amino alcohol Unfavorable for intramolecular cyclizationAcyclic urea derivative formation researchgate.net

This differential reactivity underscores how the trans configuration of this compound positions the functional groups in a way that disfavors intramolecular reactions, a property that can be crucial for maintaining stability in a biological context. The biological potency of each of the four possible stereoisomers—(3S,4R), (3R,4S), (3S,4S), and (3R,4R)—would be expected to differ significantly, as each presents a unique pharmacophore pattern. Typically, only one stereoisomer is responsible for the desired biological effect. u-tokyo.ac.jp

Scaffold Hopping and Bioisosteric Replacements for Enhanced Research Utility

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to identify novel chemotypes with improved properties while retaining the key interactions of a parent molecule. nih.gov For the this compound scaffold, these strategies can be applied to modulate its physicochemical properties, explore new intellectual property space, or overcome liabilities.

Bioisosteric Replacements for the Sulfone Moiety: The sulfone group can be replaced by other functional groups that mimic its key properties. A notable example is the sulfoximine group, the mono-aza analogue of a sulfone. N-alkylated sulfoximines, in particular, can serve as close mimics of the sulfone's hydrogen bond accepting features while offering different steric and electronic profiles. acs.org Another potential bioisostere is the sultam (a cyclic sulfonamide), which introduces an additional vector for interaction via the nitrogen atom. nih.gov

Original GroupBioisostereKey Features RetainedKey Features Altered
Sulfone (-SO₂-) Sulfoximine (=S(O)NR-)Tetrahedral geometry, H-bond acceptor. acs.orgIntroduces chirality at sulfur (if NR), adds another substituent vector.
Sulfone (-SO₂-) Sultam (-SO₂NR-)Polarity, H-bond acceptor.Introduces H-bond donor (if R=H).

Scaffold Hopping of the Thiolane Dioxide Ring: The entire 1,1-dioxothiolan (sulfolane) ring can be replaced by other cyclic systems that maintain a similar spatial arrangement of the amino and hydroxyl groups. The goal is to find a new core that preserves the bioactive conformation while offering advantages in synthesis, patentability, or physicochemical properties. Potential replacement scaffolds include:

Cyclohexane ring: As seen in 4-amino-3-hydroxy-1-cyclohexanecarboxylic acid, a six-membered carbocyclic ring can also serve as a rigid scaffold to hold amino and hydroxyl groups in a defined trans relationship. researchgate.net

Pyrrolidine or Piperidine rings: Replacing the sulfone with a nitrogen atom introduces a basic or neutral center (depending on substitution) and can significantly alter solubility and target interactions.

Oxetane ring: Oxetanes have been explored as replacements for gem-dimethyl and carbonyl groups, offering a way to introduce polarity with less lipophilicity. u-tokyo.ac.jp

These approaches allow for the systematic exploration of chemical space around the core this compound structure, facilitating the optimization of its properties for various research applications.

Advanced Computational and Theoretical Chemistry Applications

Quantum Mechanical Studies on Electronic Structure and Reactivity Profiles

Quantum mechanical calculations are pivotal in understanding the intrinsic properties of a molecule. For (3S,4R)-4-amino-1,1-dioxothiolan-3-ol, these studies would provide a foundational understanding of its electronic behavior and reactivity.

Conformational Analysis and Energy Landscapes of this compound

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis of this compound would involve mapping its potential energy surface to identify stable conformers. This process typically employs computational methods like Density Functional Theory (DFT) to calculate the energies of various spatial arrangements of the atoms. The resulting energy landscape would reveal the most probable conformations in different environments, which is crucial for understanding its interaction with biological targets.

Interactive Table: Hypothetical Conformational Energy Data

Conformer Dihedral Angle (°C) Relative Energy (kcal/mol) Population (%)
1 60 0.00 75
2 180 1.20 20

Reaction Mechanism Elucidation for Synthetic Pathways

Theoretical chemistry provides powerful tools to investigate the step-by-step process of chemical reactions. For the synthesis of this compound, quantum mechanical calculations could be used to model the reaction pathways. This involves identifying transition states and intermediates, and calculating activation energies for each step. Such studies can help optimize reaction conditions, improve yields, and predict potential byproducts. While the search results mention reaction mechanisms for other compounds, specific computational studies elucidating the synthetic pathways of this compound are not detailed.

Molecular Dynamics Simulations for Ligand-Target Dynamics

Molecular dynamics (MD) simulations offer a window into the dynamic nature of molecular interactions. By simulating the movement of atoms over time, MD can reveal how this compound interacts with a biological target, such as a protein. These simulations can predict the binding affinity, identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and characterize the conformational changes that occur upon binding. This information is invaluable for understanding the mechanism of action and for the rational design of more potent analogs.

Ligand-Based and Structure-Based Computational Design Methodologies

Computational methods are integral to modern drug discovery and development. These approaches can significantly accelerate the identification of new drug candidates and the optimization of existing ones.

De Novo Design of Novel Analogs

De novo design algorithms can generate novel molecular structures with desired properties from scratch. Using this compound as a starting point or a fragment, these methods could explore a vast chemical space to design new analogs with potentially improved activity, selectivity, or pharmacokinetic properties. The design process is often guided by a pharmacophore model that defines the essential features required for biological activity.

Virtual Screening for Identifying New Biological Targets

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. Conversely, it can also be used to identify potential new biological targets for a given molecule. For this compound, a reverse docking approach could be employed. This involves docking the molecule against a large collection of protein structures to predict potential binding partners. This can help in identifying new therapeutic applications for the compound and in understanding its potential off-target effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. fiveable.mewikipedia.orgijert.org The fundamental principle of QSAR is that the variations in the biological activity of a set of molecules are dependent on the changes in their molecular features. fiveable.me By developing a robust QSAR model, it becomes possible to predict the activity of novel, unsynthesized compounds, thereby guiding the rational design of molecules with enhanced potency and optimized properties. drugdesign.org

The development of a QSAR model involves several key steps. drugdesign.orglibretexts.org First, a training set of compounds with known biological activities is selected. fiveable.me For derivatives of this compound, this would involve synthesizing a library of analogs with systematic modifications—for instance, altering substituents on the amino group or modifying the core thiolane dioxide ring.

Next, a wide range of molecular descriptors for each compound is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Topological descriptors: Describing the atomic connectivity and shape of the molecule.

Electronic descriptors: Pertaining to the distribution of electrons, such as partial charges and dipole moments.

Hydrophobic descriptors: Like the partition coefficient (LogP), which measures lipophilicity.

Steric descriptors: Related to the volume and shape of the molecule.

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that best correlates the calculated descriptors with the observed biological activity (e.g., IC₅₀ values for enzyme inhibition). fiveable.me The final step is rigorous validation of the model to ensure its predictive power for new compounds. drugdesign.org

For this compound and its analogs, a QSAR study could elucidate which structural features are critical for a desired therapeutic effect. For example, a model might reveal that increasing lipophilicity while maintaining a specific number of hydrogen bond donors enhances activity, guiding chemists to synthesize derivatives with those specific characteristics.

Table 1: Hypothetical QSAR Data for this compound Derivatives

This interactive table illustrates the type of data used to construct a QSAR model. Users can sort the data by clicking on the column headers to see how different molecular properties might correlate with biological activity.

DerivativeModification (R-group on Amino)LogPPolar Surface Area (Ų)H-Bond DonorsBiological Activity (IC₅₀, µM)
Parent -H-1.586.2315.4
1 -CH₃-1.186.2212.1
2 -C₂H₅-0.686.229.8
3 -Cyclopropyl-0.286.227.5
4 -Phenyl1.286.2225.3
5 -CH₂OH-1.8106.4318.2

In Silico Prediction of Potential Off-Target Interactions

While a drug candidate is designed to interact with a specific biological target to produce a therapeutic effect, it can also bind to other, unintended targets. These "off-target" interactions are a primary cause of adverse drug reactions (ADRs) and potential toxicity. nih.gov In silico toxicology is a field that uses computational methods to predict these potential hazards early in the drug development process, enhancing safety assessment and reducing late-stage failures. benthamscience.comnih.govazolifesciences.com

For this compound, computational off-target profiling would involve screening its structure against large databases of known biological targets, such as enzymes, receptors, and ion channels. nih.gov Using techniques like molecular docking, pharmacophore modeling, or machine learning algorithms, these methods predict the probability of the compound binding to hundreds or even thousands of proteins. nih.govresearchgate.net

This process generates a predictive interaction profile, highlighting potential off-targets for which the compound may have significant affinity. By identifying these potential interactions, researchers can infer possible ADRs. researchgate.netnih.gov For example, if this compound is predicted to bind to a specific cardiac ion channel, it could raise a red flag for potential cardiotoxicity, prompting further experimental investigation. This predictive capability allows for the proactive design of safer molecules by modifying the structure to reduce affinity for problematic off-targets while retaining affinity for the desired therapeutic target. nih.gov

Table 2: Hypothetical In Silico Off-Target Interaction Profile for this compound

This table presents a hypothetical output from an in silico off-target prediction tool. It ranks potential protein interactions by a confidence score, allowing researchers to prioritize which off-targets warrant experimental validation.

Potential Off-TargetTarget ClassPrediction ScoreKnown Physiological Role / Toxicity Link
Target X (Intended) Enzyme 0.95 Therapeutic Target
hERGIon Channel0.78Cardiac arrhythmia
Cyclooxygenase-2 (COX-2)Enzyme0.65Anti-inflammatory, GI side effects
5-HT₂B ReceptorGPCR0.59Valvular heart disease
Carbonic Anhydrase IIEnzyme0.45Diuretic effects, metabolic acidosis
GABAₐ ReceptorIon Channel0.31CNS depression

Analytical Characterization Techniques for Research and Development

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of (3S,4R)-4-amino-1,1-dioxothiolan-3-ol in the liquid state. mestrelab.com One-dimensional (1D) techniques like ¹H and ¹³C NMR provide primary information about the chemical environment of each proton and carbon atom, respectively. However, for a molecule with multiple stereocenters, more sophisticated two-dimensional (2D) NMR experiments are essential for unambiguous stereochemical assignment and conformational analysis.

The relative configuration of the amino and hydroxyl groups on the thiolane ring can be definitively established using Nuclear Overhauser Effect (NOE) experiments. NOE detects through-space interactions between protons that are in close proximity, providing crucial information about the molecule's three-dimensional arrangement. For the (3S,4R) isomer, an NOE would be expected between the protons on carbon 3 and carbon 4, confirming their cis relationship in certain conformations. The magnitude of vicinal coupling constants (³J) between adjacent protons, obtained from high-resolution ¹H NMR spectra, can be used in conjunction with the Karplus equation to estimate dihedral angles, further elucidating the puckering of the five-membered sulfolane (B150427) ring. mestrelab.com Techniques such as Correlation Spectroscopy (COSY) are used to establish proton-proton connectivities, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments correlate protons with their directly attached and long-range coupled carbon atoms, respectively, allowing for the complete and unambiguous assignment of all proton and carbon signals. ipb.pt

Table 1: Representative NMR Data for Stereochemical and Conformational Analysis

TechniqueParameterObserved Effect/ValueInterpretation
¹H NMRVicinal Coupling Constants (³J)Varies based on dihedral angleDetermines the relative orientation of adjacent protons, aiding in conformational analysis of the thiolane ring. mestrelab.com
2D NOESYCross-peaksPresence or absence of cross-peaks between H3 and H4Confirms the spatial proximity of protons, which is critical for assigning the cis or trans relationship of substituents. researchgate.net
2D COSYCross-peaksCorrelates coupled protonsEstablishes the spin-spin coupling network within the molecule, confirming the connectivity of the carbon backbone. ipb.pt
2D HMBCCross-peaksShows correlations between protons and carbons separated by 2-3 bondsProvides information on the connectivity across heteroatoms and quaternary carbons, aiding in the complete structural assignment. ipb.pt

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination of Derivatives

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular formula of this compound and its derivatives. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within a few parts per million (ppm). This precision allows for the differentiation between compounds that have the same nominal mass but different elemental compositions.

When analyzing derivatives of this compound, for instance, after a reaction to protect the amino or hydroxyl group, HRMS can unequivocally confirm the success of the chemical modification. By comparing the experimentally measured exact mass to the calculated theoretical mass for the expected product, the elemental formula can be confidently assigned. This is particularly crucial in research and development to verify the structures of novel analogues or intermediates. Techniques like electrospray ionization (ESI) are often coupled with HRMS to gently ionize the molecules, preserving their structure for accurate mass measurement. The combination of liquid chromatography with HRMS (LC-HRMS) further allows for the separation of components in a mixture before their precise mass is determined. nih.gov

Table 2: Example of HRMS Data for a Hypothetical Derivative

DerivativeTheoretical m/z [M+H]⁺Measured m/z [M+H]⁺Mass Accuracy (ppm)Deduced Molecular Formula
N-acetyl-(3S,4R)-4-amino-1,1-dioxothiolan-3-ol194.0533194.0531-1.03C₆H₁₂NO₄S

Chromatographic Methods for Purification and Enantiomeric Purity Assessment in Research Batches

Chromatographic techniques are fundamental for both the purification and the assessment of enantiomeric purity of this compound in research settings. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for these purposes. nih.gov

For purification, reversed-phase HPLC is commonly employed, where the compound is passed through a column packed with a nonpolar stationary phase and eluted with a polar mobile phase. By optimizing the mobile phase composition and gradient, this compound can be separated from starting materials, by-products, and other impurities, yielding a high-purity research batch.

To assess enantiomeric purity, which is critical for chiral molecules, specialized chiral chromatography is required. This can be achieved using a chiral stationary phase (CSP) that can differentiate between the enantiomers of the target compound. The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, allowing for their separation and quantification. Alternatively, a pre-column derivatization approach can be used, where the enantiomers are reacted with a chiral derivatizing agent to form diastereomers. nih.govresearchgate.net These diastereomers can then be separated on a standard achiral HPLC column. nih.gov The ratio of the peak areas for the two enantiomers provides a quantitative measure of the enantiomeric excess (e.e.).

Table 3: Representative Chromatographic Conditions for Purity Analysis

MethodColumn TypeMobile PhaseDetectionPurpose
Reversed-Phase HPLCC18Acetonitrile/Water with 0.1% Trifluoroacetic AcidUV at 210 nmChemical Purity Assessment
Chiral HPLCChiral Stationary Phase (e.g., cellulose-based)Hexane/IsopropanolUV at 210 nmEnantiomeric Purity Assessment nih.gov
Pre-column Derivatization HPLCC18Acetonitrile/BufferUV or FluorescenceIndirect Enantiomeric Purity Assessment researchgate.net

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Confirmation

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for confirming the absolute configuration of chiral molecules like this compound. sato-gallery.com These techniques rely on the differential interaction of chiral molecules with left and right circularly polarized light. libretexts.orgjasco-global.com

Electronic Circular Dichroism (ECD) measures the difference in absorption of left and right circularly polarized light as a function of wavelength. libretexts.org A chiral molecule will exhibit a unique ECD spectrum with positive and/or negative bands (Cotton effects) corresponding to its electronic transitions. By comparing the experimentally measured ECD spectrum with a theoretically calculated spectrum for a known absolute configuration (e.g., 3S,4R), the absolute stereochemistry of the synthesized compound can be unambiguously confirmed. This comparison is often aided by quantum chemical calculations.

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. sato-gallery.com The resulting ORD curve is characteristic of the chiral molecule and is related to the ECD spectrum through the Kronig-Kramers transforms. sato-gallery.com While ECD is often preferred due to its sensitivity and the localized nature of the signals, ORD can also provide valuable information for absolute configuration assignment. In some cases, derivatization with a chromophoric group can be used to enhance the chiroptical signals and facilitate the analysis.

Table 4: Principles of Chiroptical Spectroscopy for Absolute Configuration

TechniquePrincipleMeasured ParameterApplication to this compound
Electronic Circular Dichroism (ECD)Differential absorption of left and right circularly polarized light. libretexts.orgMolar ellipticity [θ] or differential molar absorptivity (Δε) vs. wavelength. mgcub.ac.inComparison of the experimental ECD spectrum with theoretically predicted spectra for the (3S,4R) and (3R,4S) enantiomers to confirm the absolute configuration.
Optical Rotatory Dispersion (ORD)Wavelength-dependent rotation of plane-polarized light. sato-gallery.comSpecific rotation [α] vs. wavelength.Analysis of the shape and sign of the Cotton effect in the ORD curve to provide confirmatory evidence of the absolute configuration.

Future Directions and Emerging Research Avenues

Development of the (3S,4R)-4-amino-1,1-dioxothiolan-3-ol Scaffold as a Research Tool or Probe

To better understand the biological pathways modulated by the this compound scaffold, its conversion into specialized research probes is a critical next step. Such tools are indispensable for target identification, validation, and visualizing molecular interactions within cellular environments.

The development of fluorescently labeled versions of this compound would enable real-time visualization of its uptake, distribution, and localization in living cells. digitellinc.comupenn.edu The primary amine (–NH2) and secondary hydroxyl (–OH) groups on the scaffold serve as ideal handles for chemical modification. cytometry.methermofisher.com

A common strategy involves the conjugation of the primary amine with an N-hydroxysuccinimide (NHS) ester of a fluorophore. cytometry.methermofisher.com This reaction is highly efficient under mild, slightly alkaline conditions (pH 7.2–8.5) and results in a stable amide bond, connecting the scaffold to the fluorescent dye. thermofisher.com A variety of fluorophores, such as fluorescein, rhodamine, or cyanine (B1664457) dyes, could be utilized to span the spectral range, allowing for multicolor imaging experiments. An alternative approach could target the hydroxyl group, though this typically requires different coupling chemistries. biosyn.com

The synthesis of such a probe would allow researchers to directly observe its cellular and subcellular accumulation, providing insights into its mechanism of action and potential off-target effects. digitellinc.comnih.gov

Table 1: Hypothetical Synthesis Scheme for a Fluorescently Tagged Analog

StepDescriptionReactantsProductPurpose
1 Fluorophore Activation A commercially available fluorophore with a carboxylic acid group (e.g., Cyanine5-COOH)Cyanine5-NHS esterTo create a reactive intermediate that specifically targets primary amines.
2 Conjugation Reaction This compound and Cyanine5-NHS ester in a suitable buffer (e.g., PBS at pH 8.0)(3S,4R)-4-(Cyanine5-amido)-1,1-dioxothiolan-3-olTo covalently link the fluorophore to the scaffold via a stable amide bond. thermofisher.com
3 Purification Crude reaction mixturePurified fluorescent probeTo remove unreacted fluorophore and starting material, ensuring that the observed fluorescence is solely from the probe.

To investigate the effects of the this compound scaffold in specific cell types or tissues within a research model, it can be conjugated to a targeting moiety, such as a peptide, antibody, or other ligand with a known receptor. biosyn.commdpi.com This approach, creating a "small molecule-drug conjugate," can enhance localization to a specific site, increasing local concentration and minimizing systemic exposure in experimental settings.

The primary amine of the scaffold is again the most straightforward conjugation point. thermofisher.combiosyn.com Heterobifunctional cross-linkers can be employed, which contain two different reactive groups. biosyn.com For example, a cross-linker with an NHS ester on one end could react with the scaffold's amine, while a maleimide (B117702) group on the other end could react with a thiol (sulfhydryl) group on a targeting protein or peptide. mdpi.combiosyn.com This creates a stable, covalently linked conjugate capable of directed delivery. Such strategies are crucial for probing the scaffold's activity in complex biological systems and validating its therapeutic potential against specific cellular targets.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-test-learn cycle. nih.govnih.govmdpi.com These computational tools can be applied to the this compound scaffold to rapidly explore a vast chemical space and predict the properties of novel derivatives.

The process typically begins by creating a virtual library of compounds based on the core scaffold. ML models, such as quantitative structure-activity relationship (QSAR) models, are then trained on existing data from similar compounds to predict properties like target potency, selectivity, and pharmacokinetic parameters. mdpi.com Generative AI models can even design entirely new molecules built around the core scaffold, optimized for multiple desired properties simultaneously. nih.govarxiv.org This in silico approach allows for the prioritization of synthetic efforts on a smaller number of highly promising candidates, saving significant time and resources. nih.gov

Table 2: Illustrative AI/ML Workflow for Scaffold Optimization

PhaseActionTechnology/MethodObjective
1. Data Curation Collect activity and property data on the scaffold and related cyclic sulfones/amino alcohols.Chemical databases (e.g., ChEMBL)To build a training dataset for machine learning models. nih.gov
2. Model Training Develop predictive models for key properties (e.g., potency, selectivity, ADMET).Machine Learning (e.g., Random Forest, Gradient Boosting, Neural Networks). mdpi.comnih.govTo create reliable in silico tools for predicting the performance of new derivatives.
3. De Novo Design Generate novel molecular structures based on the core scaffold.Generative AI, Recurrent Neural Networks (RNNs). nih.govTo explore new chemical space and design derivatives with optimized property profiles.
4. Virtual Screening Prioritize the most promising computer-generated derivatives for synthesis.Docking simulations, trained predictive models.To select a small, diverse set of high-potential compounds for laboratory investigation.

Exploration of Novel Biological Targets Beyond Current Knowledge (non-clinical)

While the this compound scaffold may have been developed for a specific biological target, its structure may allow it to interact with other proteins in the human proteome. Identifying these alternative targets could open up entirely new therapeutic applications (drug repositioning). Computational methods are at the forefront of this exploratory effort. nih.govnih.govrsc.org

Strategic Derivatization for Enhanced Potency and Selectivity in Pre-clinical Models

Medicinal chemistry campaigns focus on systematically modifying a lead scaffold to improve its drug-like properties. mdpi.com For the this compound scaffold, strategic derivatization can be employed to enhance target potency and selectivity over related proteins. The cyclic sulfone moiety is a key feature, acting as a strong hydrogen bond acceptor and providing a rigid core that reduces the entropic penalty of binding. iomcworld.comenamine.net

Table 3: Examples of Strategic Derivatization and Their Rationale

Modification SiteType of DerivatizationExample Functional GroupRationale
Amine Group (-NH2) AcylationAcetyl (-C(O)CH3)To introduce a hydrogen bond acceptor and potentially alter solubility and metabolic stability.
Reductive AminationBenzyl (-CH2Ph)To add a larger, hydrophobic group to probe for interactions in a hydrophobic pocket of the target.
Hydroxyl Group (-OH) EtherificationMethyl ether (-OCH3)To remove a hydrogen bond donor, which can test the importance of this interaction for binding and improve membrane permeability.
EsterificationAcetate ester (-OC(O)CH3)To create a potential prodrug that may be hydrolyzed in vivo to release the active parent compound.
Thiolane Ring SubstitutionFluorine atomTo alter the electronic properties of the ring and potentially enhance binding affinity or metabolic stability. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.